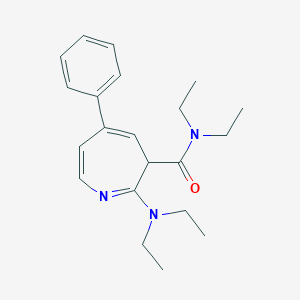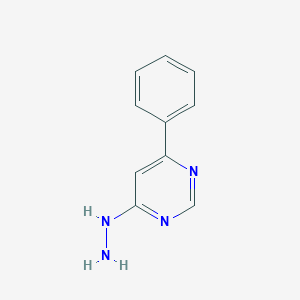
2-(Phenylsulfanyl)-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylsulfanyl)-1,3-cyclohexanedione, also known as PSCD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PSCD is a cyclic sulfone that contains a phenylsulfanyl group and a cyclohexanedione ring system. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-(Phenylsulfanyl)-1,3-cyclohexanedione is not fully understood, but it is believed to act through multiple pathways. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense. Additionally, 2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In cancer cells, 2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
The advantages of using 2-(Phenylsulfanyl)-1,3-cyclohexanedione in lab experiments include its low toxicity, high stability, and ease of synthesis. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to have a wide range of biological activities, making it a versatile compound for research. However, one limitation of using 2-(Phenylsulfanyl)-1,3-cyclohexanedione in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on 2-(Phenylsulfanyl)-1,3-cyclohexanedione. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-(Phenylsulfanyl)-1,3-cyclohexanedione and its effects on neuronal function. Another area of interest is its potential applications in the treatment of cancer. Studies are needed to determine the optimal dosage and treatment regimen for 2-(Phenylsulfanyl)-1,3-cyclohexanedione in cancer patients. Additionally, further research is needed to explore the potential of 2-(Phenylsulfanyl)-1,3-cyclohexanedione as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.
合成方法
There are several methods for synthesizing 2-(Phenylsulfanyl)-1,3-cyclohexanedione, including the reaction of 2-chlorocyclohexane-1,3-dione with phenylsulfanyl chloride in the presence of a base, the reaction of 2-hydroxycyclohexane-1,3-dione with phenylsulfanyl chloride in the presence of a base, and the reaction of 2-cyclohexen-1-one with phenylsulfanyl chloride in the presence of a base. These methods have been optimized to obtain high yields of 2-(Phenylsulfanyl)-1,3-cyclohexanedione.
科学研究应用
2-(Phenylsulfanyl)-1,3-cyclohexanedione has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
2-(Phenylsulfanyl)-1,3-cyclohexanedione |
|---|---|
分子式 |
C12H12O2S |
分子量 |
220.29 g/mol |
IUPAC 名称 |
2-phenylsulfanylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H12O2S/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 |
InChI 键 |
GSZIVGBOSMBPOG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2 |
规范 SMILES |
C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
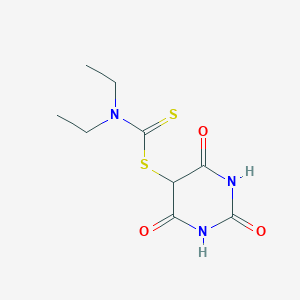
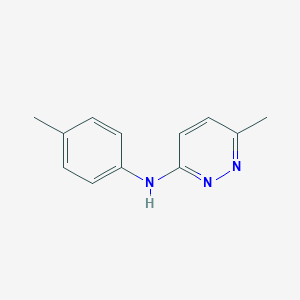
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
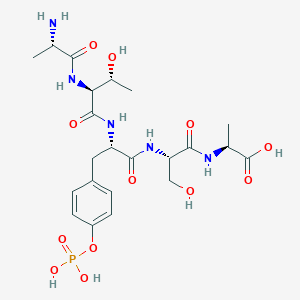
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)

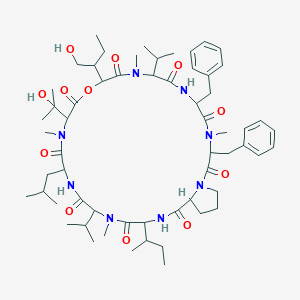
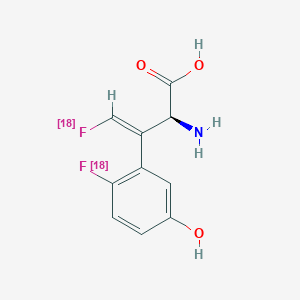
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
